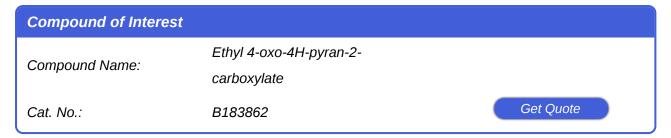


Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **Ethyl 4-oxo-4H-pyran-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The quantitative spectroscopic data for **Ethyl 4-oxo-4H-pyran-2-carboxylate** and related compounds are summarized in the tables below for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed structural map of the molecule. The following data were obtained in CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-oxo-4H-pyran-2-carboxylate



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	7.11	d	2.4
H-5	6.44	d	5.7
H-6	7.83	d	5.7
-OCH₂CH₃	4.43	q	7.2
-OCH₂CH₃	1.41	t	7.2

Table 2: 13C NMR Spectroscopic Data for Ethyl 4-oxo-4H-pyran-2-carboxylate[1]

Position	Chemical Shift (δ) ppm
C-2	152.8
C-3	119.9
C-4	178.4
C-5	118.4
C-6	155.2
Ester C=O	159.7
-OCH₂CH₃	62.9
-OCH₂CH₃	13.9

Infrared (IR) Spectroscopy

Specific experimental IR data for **Ethyl 4-oxo-4H-pyran-2-carboxylate** is not readily available in the searched literature. However, based on its functional groups (a ketone, an ester, and an ether within a pyran ring), the following characteristic absorption bands are expected. For comparison, the experimental data for a structurally similar compound, diethyl 4-oxo-4H-pyran-2,6-dicarboxylate, is provided.

Table 3: Expected and Comparative IR Absorption Data



Functional Group	Expected Wavenumber (cm ⁻¹)	Diethyl 4-oxo-4H-pyran- 2,6-dicarboxylate (cm ⁻¹)
C=O (Ketone in pyran ring)	~1650	1658
C=O (Ester)	~1735	1742
C-O-C (Ether in pyran ring)	~1250	1261
C-O (Ester)	~1200	1215
C=C (Pyran ring)	~1600 & ~1560	1605, 1565
C-H (Aromatic/Vinylic)	>3000	3080
C-H (Aliphatic)	<3000	2985

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **Ethyl 4-oxo-4H-pyran-2-carboxylate** is not available in the reviewed literature. For a compound with the molecular formula $C_8H_8O_4$, the expected molecular weight is 168.15 g/mol . Electron ionization (EI) would likely lead to a molecular ion peak (M⁺) at m/z 168.

Table 4: Expected Mass Spectrometry Data



Parameter	Expected Value (m/z)	Notes
Molecular Ion [M]+	168	Corresponds to the molecular weight of the compound.
[M-OC₂H₅] ⁺	123	Fragmentation corresponding to the loss of the ethoxy group from the ester. This is expected to be a significant peak.
[M-COOC2H5]+	95	Fragmentation corresponding to the loss of the entire ethyl carboxylate group.
[C5H3O2] ⁺	95	A potential fragment representing the pyranone ring after loss of the ester group.
[C₂H₅] ⁺	29	A fragment corresponding to the ethyl group.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **Ethyl 4-oxo-4H-pyran-2-carboxylate**.

Materials:

- Ethyl 4-oxo-4H-pyran-2-carboxylate sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- · Volumetric flasks and pipettes



Instrumentation:

• 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the Ethyl 4-oxo-4H-pyran-2-carboxylate sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include:
 - Pulse width: 30-45 degrees
 - Spectral width: -2 to 12 ppm
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.



- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the peaks and determine the chemical shifts and coupling constants.
- ¹³C NMR Spectroscopy:
 - Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 Typical parameters include:
 - Pulse width: 30 degrees
 - Spectral width: 0 to 200 ppm
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Process the FID similarly to the ¹H spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Ethyl 4-oxo-4H-pyran-2-carboxylate** by their characteristic vibrational frequencies.

Materials:

- Ethyl 4-oxo-4H-pyran-2-carboxylate sample (solid)
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Hydraulic press with a pellet-forming die



Instrumentation:

Fourier-Transform Infrared (FT-IR) spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Place approximately 1-2 mg of the solid sample into an agate mortar.
 - Add approximately 100-200 mg of dry KBr powder.
 - Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet die.
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Ethyl 4-oxo-4H-pyran-2-carboxylate**.

Materials:

Ethyl 4-oxo-4H-pyran-2-carboxylate sample



• A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

 Mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

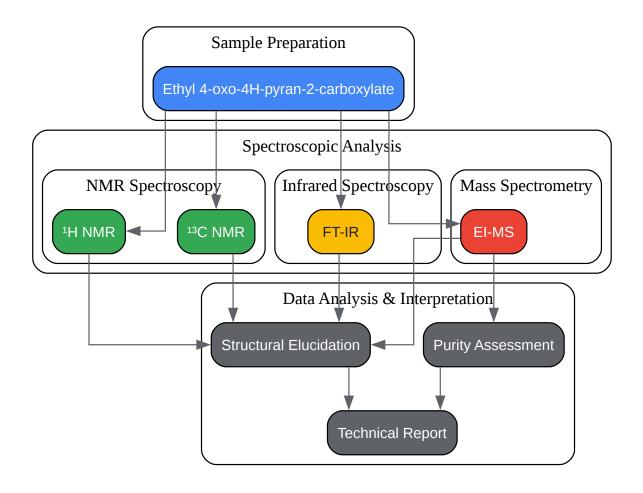
Procedure (Electron Ionization - Direct Infusion):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.
- · Instrument Setup:
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions,
 typically using a standard calibrant like perfluorotributylamine (PFTBA).
 - Set the EI source parameters: electron energy is typically set to 70 eV.
 - Set the mass analyzer to scan a suitable m/z range (e.g., 20-300 amu).
- Sample Introduction and Analysis:
 - Introduce the sample solution into the ion source via a direct infusion pump at a low flow rate or using a heated direct insertion probe for a solid sample.
 - Acquire the mass spectrum.
 - Identify the molecular ion peak and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **Ethyl 4-oxo-4H-pyran-2-carboxylate**.





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Caption: General workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 4-oxo-4H-pyran-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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